2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a tert-butyl group at the 2-position, a chlorine atom at the 5-position, a methyl group at the 7-position, and an aldehyde group at the 3-position of the indole ring. These structural modifications confer unique chemical and biological properties to the compound.
Scientific Research Applications
2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could range from antiviral to anticancer effects, among others .
Biochemical Analysis
Biochemical Properties
2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form Schiff bases with amino groups in proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of certain genes involved in the immune response, while downregulating others that promote cell proliferation . This dual action makes it a potential candidate for therapeutic applications in diseases where these pathways are dysregulated.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can activate certain transcription factors, leading to changes in gene expression . These changes can result in the production of proteins that either promote or inhibit various cellular functions, depending on the context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, this degradation can lead to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased resistance to its effects . These findings highlight the importance of considering temporal factors when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid, to facilitate their excretion from the body . The compound’s interaction with these metabolic pathways can also affect the levels of other metabolites, potentially leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . This localization is often influenced by the compound’s chemical properties, such as its lipophilicity and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various signaling molecules and enzymes . The targeting of specific subcellular compartments is often mediated by post-translational modifications, such as phosphorylation, which can direct the compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include a tert-butyl-substituted phenylhydrazine and a suitable aldehyde or ketone precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-5-chloro-1H-indole-3-carbaldehyde: Lacks the methyl group at the 7-position.
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde: Lacks the chlorine atom at the 5-position.
5-chloro-7-methyl-1H-indole-3-carbaldehyde: Lacks the tert-butyl group at the 2-position.
Uniqueness
2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, the chlorine atom increases its reactivity towards nucleophiles, and the methyl group can influence its steric and electronic properties .
Properties
IUPAC Name |
2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-8-5-9(15)6-10-11(7-17)13(14(2,3)4)16-12(8)10/h5-7,16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMROCTROXVNFMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2C=O)C(C)(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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